3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine
Description
3-[(2S)-Pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring a stereospecific (2S)-pyrrolidine substituent at position 3 and a trifluoromethyl (-CF₃) group at position 5.
Properties
Molecular Formula |
C10H12F3N3 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)6-4-7(9(14)16-5-6)8-2-1-3-15-8/h4-5,8,15H,1-3H2,(H2,14,16)/t8-/m0/s1 |
InChI Key |
JKLOWATZENRBDW-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(N=CC(=C2)C(F)(F)F)N |
Canonical SMILES |
C1CC(NC1)C2=C(N=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Coupling with Pyridine: The final step involves coupling the pyrrolidine ring with the pyridine ring, which can be achieved through palladium-catalyzed amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyridine ring or the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dehalogenated or hydrogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is of particular interest in medicinal chemistry due to its unique structural features. It is involved in:
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes critical for cellular pathways, potentially altering cell cycle regulation and impacting disease states such as cancer .
- Receptor Interaction : The interactions with various receptors suggest its potential role in modulating signaling pathways associated with diseases.
Research has demonstrated several biological activities:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at low concentrations . For instance, it exhibited moderate anticancer activity at concentrations around 5 µg/ml, although less effective than established drugs like doxorubicin .
- Antifungal Properties : Preliminary studies indicate that derivatives of this compound may exhibit antifungal activities against pathogens such as Botrytis cinerea and Colletotrichum gloeosporioides at concentrations of 50 µg/ml .
Industrial Applications
The compound's unique chemical structure allows it to be utilized in the development of advanced materials with enhanced stability and reactivity. Its properties make it suitable for applications in agrochemicals and pharmaceuticals, where trifluoromethylated compounds are often sought after for their efficacy and potency.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of trifluoromethyl pyridine derivatives, 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine was tested against multiple cancer cell lines. Results indicated that while it showed lower efficacy compared to doxorubicin, its unique mechanism of action through enzyme inhibition warrants further exploration for potential therapeutic applications in oncology .
Case Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of pyridine derivatives highlighted that certain compounds within this class exhibited significant activity against Botrytis cinerea. The findings suggest that modifications to the pyridine structure could enhance antifungal efficacy, indicating a pathway for developing new antifungal agents based on this scaffold .
Mechanism of Action
The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity, influencing the compound’s biological activity . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues at Position 3
Substituents at position 3 significantly impact electronic and steric properties. Key analogs include:
Key Observations :
Analogues with Varied Substituents at Position 5
The -CF₃ group at position 5 is a common feature, but substitutions here alter electronic and steric profiles:
Biological Activity
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both a pyrrolidine ring and a trifluoromethyl group enhances its interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 216.20 g/mol. The trifluoromethyl group contributes to the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, particularly within the G-protein-coupled receptor (GPCR) family. These interactions can modulate various signaling pathways, which may lead to therapeutic effects in conditions such as cancer, inflammation, and infectious diseases .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that related pyridine derivatives possess significant antimicrobial effects against various pathogens, including bacteria and fungi. For instance, derivatives with similar trifluoromethyl substitutions have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus .
- Antiviral Activity : The compound's structural features suggest potential antiviral properties, particularly against RNA viruses. The trifluoromethyl group may enhance binding affinity to viral proteins or host cell receptors involved in viral entry.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of the enzyme InhA, which is crucial for mycobacterial survival .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound:
Synthesis and Optimization
The synthesis of this compound typically involves constructing the pyrrolidine ring followed by its attachment to the pyridine core using trifluoromethyl ketones as intermediates. Optimized reaction conditions are crucial for achieving high yields and purity in industrial settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
